molecular formula C10H8N2O2 B095020 3-Methyl-5-nitroisoquinoline CAS No. 18222-17-8

3-Methyl-5-nitroisoquinoline

Cat. No.: B095020
CAS No.: 18222-17-8
M. Wt: 188.18 g/mol
InChI Key: ACENGYNMIBHPKD-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroisoquinoline (C₁₀H₈N₂O₂) is a nitro-substituted isoquinoline derivative synthesized via nitration of 3-methylisoquinoline. The reaction predominantly yields this compound (major product, m.p. 109–110°C) alongside a minor product (m.p. 85–90°C), tentatively identified as 3-methyl-8-nitroisoquinoline . Structural confirmation of the major product was achieved through oxidation to 5-nitroisoquinoline-3-carboxylic acid and subsequent decarboxylation to 5-nitroisoquinoline . The compound exhibits distinct reactivity, such as forming N-acyl pseudo-bases under Reissert compound conditions and undergoing catalytic hydrogenation to reduce the nitro group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 3-methylisoquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various electrophiles in the presence of a suitable catalyst or under acidic conditions.

Major Products:

Scientific Research Applications

Chemical Characterization

Basic Properties : 3-Methyl-5-nitroisoquinoline is characterized by its isoquinoline structure, featuring a nitro group at the fifth position and a methyl group at the third position. Its molecular weight is approximately 174.18 g/mol, and it exhibits distinct solubility characteristics that are critical for understanding its reactivity and interactions with biological systems .

Synthetic Studies

Synthesis Methods : The synthesis of this compound typically involves the nitration of 3-methylisoquinoline. Various methods have been explored to optimize yield and purity, including:

  • Nitration Reactions : Utilizing different nitrating agents under controlled conditions to achieve high selectivity.
  • Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are valuable intermediates for further chemical modifications.

Biological Activities

This compound has shown significant biological activities that make it a candidate for drug development. Key areas of investigation include:

  • Enzyme Interaction : Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. Such interactions may lead to the formation of reactive intermediates that engage with cellular components, potentially modulating enzyme activity.
  • Cell Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation could have implications for treating diseases where these pathways are dysregulated.

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications:

  • Drug Development : The compound is being studied as a starting point for developing new analogs with therapeutic potential against various diseases, including neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for targeting specific kinases or receptors involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Direct Amination Studies : Research has focused on the direct amination of nitro derivatives, revealing insights into the reaction mechanisms and product formation involving this compound as an intermediate .
  • Biological Activity Assessment : Investigations into the antimicrobial and anticancer properties of related isoquinoline derivatives have paved the way for exploring this compound's therapeutic potential in these areas .
  • Synthetic Applications : The compound serves as a building block for synthesizing more complex isoquinoline derivatives, showcasing its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methyl-8-nitroisoquinoline

  • Physical Properties : Lower melting point (85–90°C) compared to the 5-nitro isomer (109–110°C) .
  • Chemical Differentiation: Picrate derivatives (m.p. 185–187°C for minor product vs. 190–191°C for 3-methyl-5-nitroisoquinoline picrate) confirm distinct structures .

5-Nitroisoquinoline (Unsubstituted)

  • Synthesis: Direct nitration of isoquinoline yields 5-nitroisoquinoline as the major product .
  • Derivatives : Forms Reissert-type pseudo-bases, with NMR data suggesting stereochemical differences due to substituent absence .

4-Methyl-5-nitroisoquinoline

  • Structure : Methyl substitution at the 4-position instead of 3 (CAS: 194032-17-2) .
  • Properties: Same molecular formula (C₁₀H₈N₂O₂) as this compound, but positional isomerism likely alters solubility and reactivity.

Halogenated Analogues: 5-Bromoisoquinoline and 5-Chloroisoquinoline

  • 5-Bromoisoquinoline: Synthesized via electrophilic bromination; challenges in isomer separation highlight substituent-dependent reaction pathways .
  • 5-Chloroisoquinoline: Used in drug research; chlorine’s electronegativity may confer different biological activity compared to nitro groups .

Data Tables

Table 1: Physical and Chemical Properties of Selected Isoquinoline Derivatives

Compound Molecular Formula Substituents Melting Point (°C) Key Reactivity/Applications References
This compound C₁₀H₈N₂O₂ 3-CH₃, 5-NO₂ 109–110 Reissert pseudo-bases, hydrogenation
3-Methyl-8-nitroisoquinoline C₁₀H₈N₂O₂ 3-CH₃, 8-NO₂ 85–90 Presumed isomer; unconfirmed structure
5-Nitroisoquinoline C₉H₆N₂O₂ 5-NO₂ N/A SNH amidation
4-Methyl-5-nitroisoquinoline C₁₀H₈N₂O₂ 4-CH₃, 5-NO₂ N/A Structural isomer of 3-methyl derivative
5-Chloroisoquinoline C₉H₆ClN 5-Cl N/A Drug development applications

Table 2: Comparative Reactivity in Derivatization Reactions

Reaction Type This compound 5-Nitroisoquinoline Notes References
SNH Amidation Not reported High yield Methyl group may hinder reactivity
Reissert Pseudo-Base Forms covalent N-acyl derivatives Similar behavior Stereochemistry differs due to substituents
Catalytic Hydrogenation Nitro → Amine (76% yield) N/A Methyl group stabilizes intermediate

Key Research Findings

Substituent Effects: The 3-methyl group in this compound sterically influences reactions like amidation and hydrogenation, contrasting with unsubstituted 5-nitroisoquinoline .

Structural Isomerism : Positional changes (e.g., 3-methyl vs. 4-methyl) significantly alter physical properties and reactivity, as seen in pseudo-base formation .

Synthetic Challenges: Bromination and nitration of isoquinolines require precise conditions to avoid isomer mixtures, underscoring the importance of substituent positioning .

Biological Activity

3-Methyl-5-nitroisoquinoline is an organic compound belonging to the isoquinoline family, characterized by a methyl group at the third position and a nitro group at the fifth position of the isoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be synthesized through various methods, often involving the nitration of isoquinoline derivatives. The presence of the nitro group is crucial as it influences both the chemical reactivity and biological interactions of the compound.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
Boiling Point290 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that isoquinoline derivatives can modulate enzyme activity, affect cell signaling pathways, and exhibit antimicrobial and anticancer properties.

  • Antimicrobial Activity : Isoquinolines, including this compound, have shown significant antimicrobial effects against various bacterial strains. The nitro group is believed to play a crucial role in this activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to bacterial cell death.
  • Anticancer Properties : Several studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

  • Anticancer Activity Against Lung Cancer : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis, with IC50 values in the low micromolar range. The study suggested that the compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
4-NitroisoquinolineModerateModerate
5-NitroisoquinolineLowHigh

Q & A

Q. What are the optimized synthetic routes for 3-methyl-5-nitroisoquinoline, and how do reaction conditions influence product yield?

Basic Research Question
The primary synthesis involves nitration of 3-methylisoquinoline. Key parameters include:

  • Nitrating agent : Concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) to minimize byproducts like 3-methyl-8-nitroisoquinoline .
  • Reaction time : Extended reflux periods (e.g., 24 hours) improve yield but require careful monitoring to avoid decomposition .
  • Solvent : Acetonitrile or chloroform enhances regioselectivity for the 5-nitro isomer .
    Methodological Insight : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity (≥95%) post-recrystallization .

Q. How is the structure of this compound unambiguously confirmed?

Basic Research Question
Key techniques include:

  • Melting point analysis : Sharp mp 109–110°C distinguishes it from the minor isomer (mp 85–90°C) .
  • Derivatization : Formation of picrates (e.g., this compound picrate, mp 190–191°C) resolves structural ambiguities via mixed melting point depression .
  • Spectroscopy : IR (nitro group stretch ~1520 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns) validate substitution patterns .

Q. What factors govern the regioselectivity of nitration in 3-methylisoquinoline derivatives?

Advanced Research Question
The 5-nitro isomer dominates due to:

  • Electron-donating effects : The 3-methyl group activates the adjacent ring, directing nitration to the 5-position via electrophilic substitution .
  • Steric hindrance : Methyl substitution at C-3 reduces accessibility at C-1 and C-8, favoring C-5 nitration .
    Experimental Validation : Compare nitration outcomes under varying temperatures and solvents to isolate competing regiochemical pathways .

Q. How can contradictory data on nitration byproducts be resolved?

Advanced Research Question
Conflicting reports on minor products (e.g., mp discrepancies) require:

  • Chromatographic separation : Column chromatography isolates isomers for individual characterization .
  • Reductive amination : Convert nitro groups to amines and compare derivatives (e.g., via ¹³C NMR) to differentiate positional isomers .
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives like picrates .

Q. What derivatization strategies enhance the utility of this compound in medicinal chemistry?

Advanced Research Question
Common derivatizations include:

  • Quaternization : React with dimethyl sulfate to form 2,3-dimethyl-5-nitroisoquinolinium methosulfate (90% yield), a precursor for nucleophilic substitution .
  • Reduction : Catalytic hydrogenation converts the nitro group to an amine for further functionalization (e.g., amide coupling) .
    Methodological Note : Monitor reaction progress via TLC and optimize solvent polarity (e.g., methanol vs. ethyl acetate) for crystallization .

Q. What analytical methods are critical for assessing purity and stability?

Basic Research Question

  • Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities; elemental analysis (C, H, N) validates stoichiometry .
  • Stability : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and thermal decomposition via DSC/TGA .

Q. How do spectroscopic limitations impact data interpretation for nitroaromatics?

Advanced Research Question

  • ¹H NMR challenges : Overlapping signals at 60 MHz complicate aromatic proton assignments; use high-field NMR (≥400 MHz) or 2D-COSY for resolution .
  • IR artifacts : Moisture-sensitive nitro stretches require anhydrous KBr pellets to avoid peak broadening .

Q. Are alternative synthetic routes viable for this compound?

Advanced Research Question

  • Directed metallation : Use LDA to deprotonate 3-methylisoquinoline, followed by nitro group introduction via electrophilic trapping (e.g., NO₂⁺ sources) .
  • Cross-coupling : Suzuki-Miyaura coupling with nitro-substituted boronic acids, though limited by substrate compatibility .

Q. What isolation techniques maximize yield post-synthesis?

Basic Research Question

  • Solvent extraction : Partition between ethyl acetate and water to remove acidic byproducts .
  • Recrystallization : Use methanol or ethanol to obtain high-purity crystals (mp 106–110°C) .

Q. How should researchers address stability concerns during long-term storage?

Basic Research Question

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .
  • Monitoring : Periodic NMR/HPLC checks detect decomposition (e.g., nitro group reduction to amine) .

Properties

IUPAC Name

3-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENGYNMIBHPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298187
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18222-17-8
Record name 18222-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methylisoquinoline (5.4 g, 0.04 mol) in concentrated sulfuric acid (30 ml) was cautiously added to a solution of potassium nitrate (4.25 g, 1.1 eq) in concentrated sulfuric acid (23 ml) whilst maintaining the temperature below 4° C. (ice bath). Stirring was continued for 2 h and then temperature raised to ambient. Reaction was further stirred for 3 h and then poured into ice-water slurry (500 mL. Neutralisation using solid potassium carbonate affored a yellow solid which was filtered and washed with water. This material was dissolved in ethanol (200 mL, filtered and concentrated under reduced pressure to afford the title compound as a yellow solid.
Quantity
5.4 g
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reactant
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potassium nitrate
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4.25 g
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reactant
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30 mL
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solvent
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23 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Methylisoquinoline (2.14 g, 14.9 mmol) was added portionwise to ice-cooled concentrated H2SO4 (10 ml) keeping the internal temperature below 10° C. A nitrating mixture of concentrated H2SO4 (2 ml) and fuming nitric acid (2 ml) was then added dropwise keeping the internal temperature below 15° C. After stirring for 30 minutes, TLC indicated reaction was complete. The acid was neutralized by adding the mixture to an excess of 4N aqueous NaOH (180 ml) with ice-cooling. The mixture was extracted with dicbloromethane (2×150 ml), then dried (Na2SO4) and evaporated to give the crude product (2.69 g) as a yellow solid. Flash column chromatography using as eluant 5% methanol in dicbloromethane gave a pure sample of the title compound (660 mg) and a further sample (1.95 g) containing ca. 10% of the isomer 3-methyl-8-nitroisoquinoline.
Quantity
2.14 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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reactant
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Name
Quantity
2 mL
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reactant
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2 mL
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reactant
Reaction Step Three
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Quantity
180 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 0° C. solution of 3-methylisoquinoline (3.00 g, 20.9 mmol) in concentrated sulfuric acid (35 mL) was added solid potassium nitrate (2.33 g, 23.0 mmol) in four portions. The mixture was stirred 2 hours at 0° C. then was diluted with ice. This mixture was basified (pH 10) with 50% aqueous NaOH extracted with CH2Cl2 (60 mL). The organic phase was washed with brine (25 mL), dried (Na2SO4), filtered, and the volatiles were removed in vacuo. The resulting solid was triturated with 1:1 EtOAc-hexanes, filtered and air-dried to provide the title compound (1.60, 8.78 mmol, 42%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 9.30 (s, 1H), 8.53 (dd, J=7.7, 1.1 Hz, 1H), 8.35 (s, 1H), 8.26 (d, J=8.1 Hz, 1H), 7.64 (dd, J=9.9, 5.9 Hz, 1H), 2.80 (s, 3H); MS (ESI) m/z 189 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
35 mL
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solvent
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Yield
42%

Retrosynthesis Analysis

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